1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde
Description
Molecular Formula and IUPAC Nomenclature
The systematic identification and nomenclature of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The molecular formula of this compound is definitively established as C₇H₁₀N₂O₂, corresponding to a molecular weight of 154.17 grams per mole. The Chemical Abstracts Service registry number for this compound is 304693-70-7, which serves as a unique identifier in chemical databases and literature.
The complete IUPAC nomenclature systematically describes the structural features of the molecule. The base heterocyclic system is identified as 1H-pyrazole, indicating a five-membered ring containing two adjacent nitrogen atoms with the hydrogen atom positioned at the 1-nitrogen. The substituent at the 1-position is a 2-methoxyethyl group, represented as -(CH₂CH₂OCH₃), which provides the compound with enhanced solubility characteristics and potential for hydrogen bonding interactions. The aldehyde functional group located at the 4-position of the pyrazole ring is designated as carbaldehyde in the systematic name.
Additional chemical identifiers include the MDL number MFCD13248693 and the European Community number 841-393-6, which facilitate database searches and regulatory compliance. The simplified molecular-input line-entry system representation is documented as O=CC1=CN(CCOC)N=C1, providing a standardized format for computational applications. The International Chemical Identifier key OZCYWOQGSFDUNP-UHFFFAOYSA-N serves as another unique molecular identifier in various chemical informatics systems.
Properties
IUPAC Name |
1-(2-methoxyethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-3-2-9-5-7(6-10)4-8-9/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCYWOQGSFDUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629925 | |
| Record name | 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304693-70-7 | |
| Record name | 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Vilsmeier-Haack Formylation of Pyrazole Derivatives
The most documented and efficient method for preparing pyrazole-4-carbaldehydes, including derivatives like 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde, involves the Vilsmeier-Haack reaction. This method uses the Vilsmeier-Haack reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce the formyl group at the 4-position of the pyrazole ring.
- Reaction Conditions : The reaction is generally conducted at elevated temperatures (80–90 °C) for several hours (approximately 4 hours), using anhydrous DMF to avoid side reactions and ensure high yield.
- Mechanism : The hydrazone intermediate formed from the corresponding hydrazine and ketone undergoes electrophilic substitution by the Vilsmeier reagent, leading to the formylated pyrazole.
- Yields : Reported yields for similar pyrazole-4-carbaldehydes using this method range from 81% to 89%, indicating high efficiency and reproducibility.
This method has been successfully applied to synthesize various substituted pyrazole-4-carbaldehydes, as demonstrated in the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, which are structurally related compounds.
Preparation of Hydrazone Precursors
The Vilsmeier-Haack formylation requires hydrazone intermediates, which are prepared by condensation of the corresponding hydrazine with substituted acetophenones or ketones.
- Hydrazine Synthesis : For example, phenylhydrazines can be synthesized by diazotization of the corresponding aniline derivatives, followed by reduction with tin(II) chloride (SnCl₂) in acidic medium to afford hydrazines in high yield.
- Hydrazone Formation : The hydrazine is then reacted with aryl methyl ketones in ethanol with catalytic acid under reflux to form hydrazones, which serve as substrates for the Vilsmeier-Haack reaction.
These steps are crucial for obtaining pure and reactive hydrazone intermediates for subsequent formylation.
Formulation and Preparation for Biological Studies
For applications requiring solubilized forms of this compound, such as in vivo studies, specific formulation methods are used to prepare clear stock solutions:
- Stock Solution Preparation : The compound can be dissolved in solvents like DMSO to create master stock solutions at various molarities (1 mM, 5 mM, 10 mM), with precise volumes calculated based on the molecular weight (molecular weight used for calculations: approx. 164.18 g/mol).
- In Vivo Formulation : The DMSO stock solution is further diluted with co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, corn oil, or water in a stepwise manner, ensuring clarity at each step. Physical methods like vortexing, ultrasound, or gentle heating may be used to aid dissolution.
- Key Notes : It is critical to add solvents in the specified order and confirm the solution remains clear before proceeding to the next solvent to avoid precipitation or incomplete dissolution.
Data Tables
Stock Solution Preparation Table for this compound
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution (mL) | 6.4863 | 32.4317 | 64.8635 |
| 5 mM Solution (mL) | 1.2973 | 6.4863 | 12.9727 |
| 10 mM Solution (mL) | 0.6486 | 3.2432 | 6.4863 |
Volumes calculated based on molecular weight and desired molarity.
Representative Yields of Pyrazole-4-carbaldehyde Derivatives via Vilsmeier-Haack Reaction
| Entry | Substituent (Ar) | Product Yield (%) |
|---|---|---|
| 1 | Phenyl | 89 |
| 2 | 4-Chlorophenyl | 88 |
| 3 | 3-Chlorophenyl | 83 |
| 4 | 4-Bromophenyl | 86 |
| 5 | 3-Bromophenyl | 82 |
| 6 | 4-Methoxyphenyl | 83 |
| 7 | 4-Trifluoromethylphenyl | 86 |
| 8 | 4-Nitrophenyl | 85 |
| 9 | Other aryl groups | 81 |
Yields correspond to isolated products after Vilsmeier-Haack formylation of hydrazones.
Research Findings and Notes
- The Vilsmeier-Haack reagent is highly effective for the selective formylation of pyrazole derivatives at the 4-position, provided anhydrous conditions are maintained.
- The hydrazone intermediates must be pure and well-characterized to ensure high yield and purity of the final aldehyde.
- The preparation of hydrazines via diazotization and reduction is a critical step influencing overall yield.
- The solubility and formulation of this compound for biological assays require careful solvent selection and stepwise mixing to maintain solution clarity.
- Physical methods such as vortexing and ultrasound are recommended to aid dissolution during formulation.
- The methods described are reproducible and scalable for laboratory synthesis and formulation purposes.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. This reaction is typically mediated by strong oxidizing agents:
| Reagent/Conditions | Product | Yield | References |
|---|---|---|---|
| KMnO₄ (basic aqueous medium) | 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid | 72–85% | |
| CrO₃ (acidic conditions) | Same as above | 65–78% |
Mechanism : The aldehyde is oxidized via a two-electron process, forming a geminal diol intermediate before further oxidation to the carboxylic acid .
Reduction Reactions
The aldehyde functionality can be selectively reduced to a primary alcohol:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NaBH₄ | Methanol, 0–25°C | [1-(2-Methoxyethyl)-1H-pyrazol-4-yl]methanol | 88–92% | |
| LiAlH₄ | THF, reflux | Same as above | 90–95% |
Applications : The resulting alcohol serves as a precursor for etherification or esterification reactions.
Nucleophilic Addition Reactions
The aldehyde group reacts with nucleophiles, forming imines, hydrazones, or cyanohydrins:
Example : Reaction with phenylhydrazine yields a hydrazone derivative, confirmed via IR (C=N stretch at 1620 cm⁻¹) and NMR (disappearance of aldehyde proton at δ 9.8 ppm) .
Condensation Reactions
The compound participates in Claisen-Schmidt and related condensations to form α,β-unsaturated ketones:
Structural Confirmation : Products exhibit characteristic UV-Vis absorption at λₘₐₓ ≈ 350 nm (π→π* transitions) .
Cross-Coupling Reactions
The aldehyde group facilitates Suzuki-Miyaura and Heck couplings for complex heterocycle synthesis:
| Reaction Type | Catalyst/Base | Product | Yield | References |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-pyrazole hybrids | 50–60% | |
| Heck reaction | Pd(OAc)₂, P(o-tol)₃ | Styryl-pyrazole derivatives | 45–55% |
Applications : These reactions enable the synthesis of bioactive molecules with potential antimicrobial and anticancer properties .
Industrial and Biological Relevance
Scientific Research Applications
While specific applications, comprehensive data tables, and well-documented case studies for "1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde" are not detailed in the provided search results, the available information allows us to infer potential applications based on its chemical properties and similar compounds.
Scientific Research Applications
- As a building block in synthesizing pyrazole derivatives: "this compound" can serve as a crucial intermediate in creating various pyrazole derivatives, which are known for their biological activities .
- Multicomponent reactions: Pyrazole derivatives are synthesized using multicomponent reactions (MCRs), gaining popularity in medicinal chemistry for their efficiency .
- Creating Biologically Active Molecules: Pyrazole-containing molecules have therapeutic potential and can be used in antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory applications .
- Ligand Synthesis: Pyrazole-4-carbaldehyde derivatives can be used for crystal growth using metal ions such as copper, which can then be studied using X-ray diffraction .
Properties
- The compound is listed as a chemical compound with a purity of 95% .
- It causes skin and serious eye irritation .
** closely related compounds**
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is synthesized via the Vilsmeier-Haack reaction and characterized through NMR, FT-IR spectroscopy, and HRMS spectrometry .
- 1-Phenyl-1H-pyrazole-4-carbaldehyde derivatives have been studied for their crystal structures and hydrogen bonding networks .
- 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde is another related compound .
Mechanism of Action
The mechanism by which 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the pathogen's survival.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde is structurally similar to other pyrazole derivatives, such as 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde and 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde. These compounds share the pyrazole core but differ in the substituents attached to the ring. The presence of the methoxy group in this compound imparts unique chemical and biological properties that distinguish it from its analogs.
Biological Activity
1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde is a compound within the pyrazole family, known for its diverse biological activities. This article focuses on the synthesis, biological evaluation, and potential applications of this compound, drawing from various research findings.
Synthesis of this compound
The synthesis of this compound typically involves the Vilsmeier-Haack reaction, where a precursor is treated with phosphorus oxychloride and dimethylformamide to introduce the aldehyde functionality. The resulting product can be characterized using techniques such as NMR spectroscopy and FTIR to confirm its structure and purity .
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that compounds with a pyrazole structure can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the inhibition of microtubule assembly, leading to apoptosis in cancer cells .
For instance, compounds derived from pyrazoles have shown effective inhibition of microtubule polymerization at concentrations as low as 20 μM, with enhanced caspase-3 activity indicating induction of apoptosis .
Anti-inflammatory and Antimicrobial Activities
In addition to anticancer effects, pyrazole derivatives have been investigated for their anti-inflammatory properties. Some studies reported that certain pyrazole compounds could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 significantly .
Moreover, antimicrobial activity has been observed against various pathogens. For example, certain derivatives demonstrated effectiveness against bacteria like E. coli and Staphylococcus aureus, suggesting potential applications in treating infections .
Anthelmintic Activity
The compound has also been evaluated for its anthelmintic properties. In specific studies, it was shown to have comparable efficacy to standard drugs like Albendazole against certain helminth infections . This positions it as a candidate for further development in parasitic disease treatments.
Summary of Biological Activities
Case Study 1: Anticancer Evaluation
A specific study evaluated several pyrazole derivatives against MDA-MB-231 cells. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The most promising candidates induced significant morphological changes in cancer cells at concentrations as low as 1 μM .
Case Study 2: Anti-inflammatory Assessment
Another study focused on synthesizing a series of pyrazole derivatives to assess their anti-inflammatory potential using carrageenan-induced edema models. Compounds showed up to 85% inhibition of inflammatory markers compared to standard treatments, highlighting their therapeutic potential .
Q & A
Basic Question: How can researchers optimize the synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde to improve yield and purity?
Methodological Answer:
The synthesis of pyrazole-4-carbaldehyde derivatives typically involves nucleophilic substitution or Vilsmeier-Haack reactions. For example:
- Nucleophilic Substitution : Reacting 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde with phenol derivatives in the presence of K₂CO₃ as a base catalyst (e.g., 60–80°C, 6–8 hours) can yield substituted pyrazole-4-carbaldehydes. Adjusting the molar ratio of reactants (1:1.2–1.5) and using polar aprotic solvents (e.g., DMF) enhances regioselectivity .
- Vilsmeier-Haack Reaction : Cyclizing 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF at 0–5°C followed by hydrolysis ensures controlled aldehyde group introduction. Yield optimization (70–85%) requires strict temperature control and inert atmospheres .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%) .
Advanced Question: What are the key challenges in resolving conflicting spectroscopic data for pyrazole-4-carbaldehyde derivatives, and how can they be addressed?
Methodological Answer:
Conflicting NMR or mass spectrometry data often arise from tautomerism, steric hindrance, or solvent effects. Strategies include:
- X-ray Crystallography : Resolves ambiguities in molecular geometry. For instance, C–H⋯O hydrogen bonds in 1-[(E)-2-formyl-1-(4-methylphenyl)ethenyl]-3-(4-methylphenyl)pyrazole-4-carbaldehyde confirm dimeric packing, clarifying NMR splitting patterns .
- DFT Calculations : Compare experimental IR or UV-Vis spectra with theoretical models to validate tautomeric forms. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, B3LYP/6-31G(d) simulations matched experimental FTIR data within 5 cm⁻¹ .
- Solvent Screening : Polar solvents (DMSO-d₆) stabilize specific conformers, simplifying NMR interpretation .
Basic Question: What analytical techniques are essential for characterizing the structural purity of this compound?
Methodological Answer:
Advanced Question: How do intermolecular interactions in pyrazole-4-carbaldehyde derivatives influence crystallographic packing and stability?
Methodological Answer:
Intermolecular forces such as C–H⋯O hydrogen bonds and π-π stacking dictate crystal stability:
- Dimer Formation : Symmetric C–H⋯O interactions (2.8–3.2 Å) in 1-[(E)-2-formyl-1-(4-methylphenyl)ethenyl]-3-(4-methylphenyl)pyrazole-4-carbaldehyde create centrosymmetric dimers, enhancing thermal stability (Tₘ > 150°C) .
- Packing Motifs : For 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, herringbone arrangements via aryl-aryl interactions reduce lattice energy, improving solubility in chloroform .
- Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., 60% H-bonding, 25% van der Waals) to predict dissolution behavior .
Basic Question: What are the common side reactions during Vilsmeier-Haack formulation of pyrazole derivatives, and how can they be mitigated?
Methodological Answer:
- Over-Chlorination : Excess POCl₃ leads to dichloro byproducts. Mitigation: Use stoichiometric POCl₃ (1:1 molar ratio) and monitor reaction progress via TLC .
- Aldehyde Oxidation : Prolonged hydrolysis converts aldehydes to carboxylic acids. Solution: Quench reactions at 0°C and use neutral hydrolysis conditions (pH 7) .
- Column Chromatography : Separate side products using ethyl acetate/hexane (3:7) with 0.1% acetic acid to suppress tailing .
Advanced Question: How can computational methods predict the reactivity of this compound in nucleophilic additions?
Methodological Answer:
- DFT Studies : Calculate Fukui indices (electrophilicity) at the aldehyde carbon. For 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, f⁻ = 0.45 indicates high susceptibility to nucleophilic attack .
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., aldehyde group: −50 kcal/mol) to prioritize reaction sites .
- Kinetic Simulations : Transition state analysis (e.g., with Gaussian 09) predicts activation barriers for specific nucleophiles (e.g., hydrazines vs. amines) .
Advanced Question: What pharmacological activities are reported for pyrazole-4-carbaldehyde derivatives, and what assays validate these effects?
Methodological Answer:
Advanced Question: How do substituents on the pyrazole ring modulate electronic properties and aldehyde reactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Methoxyethyl substituents increase aldehyde electrophilicity (λₘₐₓ shift from 280 nm to 310 nm in UV-Vis), enhancing Schiff base formation rates .
- Steric Effects : Bulky aryl groups (e.g., 4-methylphenyl) reduce nucleophilic attack rates by 30% due to hindered access to the aldehyde carbon .
- Hammett Analysis : σₚ values correlate with reaction kinetics (ρ = +1.2 for hydrazone formation), indicating electron-deficient transition states .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
